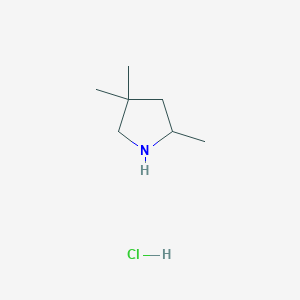
2,4,4-Trimethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code for 2,4,4-Trimethylpyrrolidine hydrochloride is 1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H . This indicates the presence of a pyrrolidine ring with three methyl groups attached at the 2nd and 4th carbon atoms.Physical And Chemical Properties Analysis
2,4,4-Trimethylpyrrolidine hydrochloride is a powder at room temperature . Its molecular weight is 149.66 . .Applications De Recherche Scientifique
Synthesis and Characterization
- Technique for Synthesis : A study demonstrated the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, outlining the optimal conditions for the reaction and emphasizing the advantages of the process, such as inexpensive reagents, high yield, and simplicity (Li Zi-cheng, 2009).
- Useful Synthons in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, relevant in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, were synthesized from N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides. This study highlighted the utility of these compounds as synthons and detailed their conversion to various useful intermediates (R. Singh & T. Umemoto, 2011).
Crystal Structure and Chiral Resolution
- Predictive Approach for Spontaneous Resolution : Research on the separation of racemates into pure enantiomers via crystallization utilized crystal structure prediction simulations to explore the stabilities of racemic solids versus enantiopure solids, providing validation for a novel predictive approach for spontaneous resolution (Matthew D. Gourlay, J. Kendrick, & F. Leusen, 2008).
Chemical Reactions and Mechanisms
- Inversion Barrier Investigation : A study using density functional theory calculations indicated that solvation and aggregation could influence the mechanism and rate of racemization of dipole-stabilized alpha-aminoorganolithiums, shedding light on the behavior of these compounds in different solvents (F. Haeffner, P. Brandt, & R. E. Gawley, 2002).
Novel Applications and Synthesis Techniques
- Hydroaminations Catalyzed by Zirconium(IV) and Yttrium(III) Complexes : The synthesis of thiophosphinic amide and its attachment to zirconium was described, showcasing its effectiveness as a precatalyst for intramolecular alkene hydroaminations. Additionally, a variety of chiral ligands were prepared for asymmetric internal alkene hydroaminations (Hyunseok Kim et al., 2006).
- End-Quenching of Quasiliving Carbocationic Polymerization : This study explored quasiliving isobutylene polymerization and its reaction with N-methylpyrrole, resulting in the formation of polyisobutylene chains that alkylated the N-methylpyrrole ring to form specific products, demonstrating a novel approach in polymer chemistry (R. Storey, C. Stokes, & J. J. Harrison, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2,4,4-trimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCCAZVJDWGUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

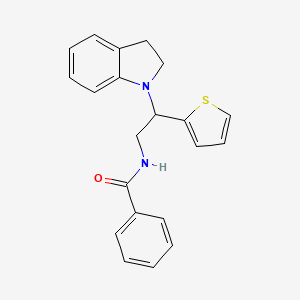


![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)
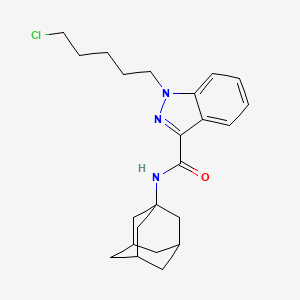
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide;hydrochloride](/img/structure/B2838485.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)
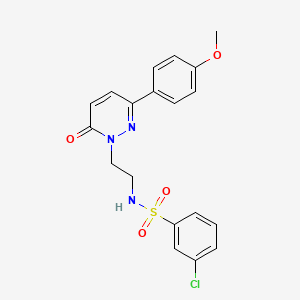
![N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2838490.png)

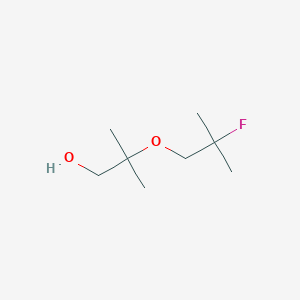
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)
![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)